![molecular formula C22H23NO2S B2742353 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide CAS No. 2380183-47-9](/img/structure/B2742353.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, commonly known as THPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPB is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is known to play a crucial role in glucose homeostasis and insulin secretion.
Wirkmechanismus
THPB exerts its pharmacological effects by binding to and activating N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which is primarily expressed in pancreatic beta cells. Activation of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide by THPB leads to the release of intracellular calcium ions, which triggers the exocytosis of insulin-containing vesicles and enhances GSIS. THPB has also been shown to activate other signaling pathways, such as the protein kinase A (PKA) and protein kinase C (PKC) pathways, which further potentiate its insulinotropic effects.
Biochemical and Physiological Effects
THPB has been shown to enhance insulin secretion in a glucose-dependent manner, which means that it only stimulates insulin release in the presence of elevated glucose levels. This property makes THPB a desirable therapeutic agent for T2DM, as it can prevent hypoglycemia, a common side effect of other insulinotropic agents. THPB has also been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of THPB is its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which minimizes off-target effects and reduces the risk of adverse reactions. Additionally, THPB has a long half-life, which makes it suitable for chronic administration. However, THPB is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, the synthesis of THPB is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of THPB. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the long-term safety and efficacy of THPB in humans, which will require extensive clinical trials. Additionally, the potential therapeutic applications of THPB in other metabolic disorders, such as obesity and metabolic syndrome, warrant further investigation. Finally, the development of more potent and selective N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists based on the structure of THPB may lead to the discovery of novel therapeutic agents for T2DM and other metabolic disorders.
Conclusion
In conclusion, THPB is a promising compound with potential applications in the treatment of T2DM and other metabolic disorders. Its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, glucose-dependent insulinotropic effects, and long half-life make it an attractive therapeutic agent. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in humans. The future directions for THPB research include optimization of the synthesis method, clinical trials, investigation of its therapeutic potential in other metabolic disorders, and the development of novel N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists.
Synthesemethoden
The synthesis of THPB involves the reaction of 4-(thiophen-2-yl)benzaldehyde with 2-bromo-2-phenylbutan-1-ol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
THPB has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells, which makes it a promising therapeutic agent for the management of T2DM. Additionally, THPB has been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFHIPAFHFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
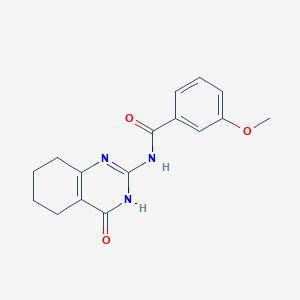
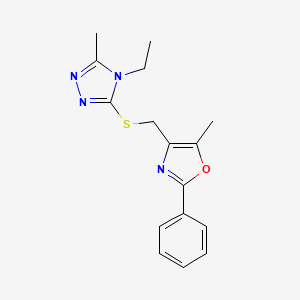
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
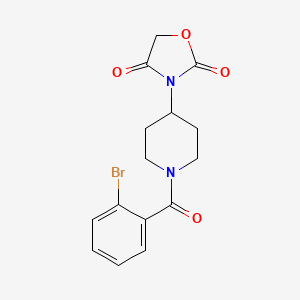
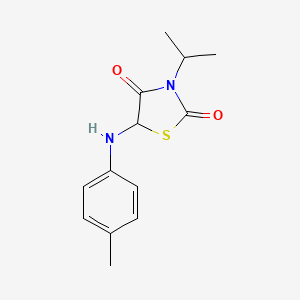
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

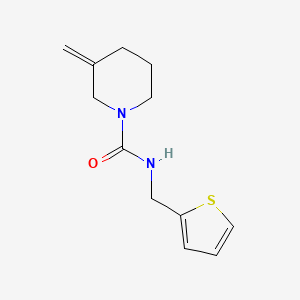
![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)